Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Catalog No.
S1506376
CAS No.
14948-74-4
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
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Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

CAS Number

14948-74-4

Product Name

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

IUPAC Name

bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c10-6-9-5-7-1-3-8(9)4-2-7/h5,7-8H,1-4H2

InChI Key

ZTMRDYCYTDGUEY-UHFFFAOYSA-N

SMILES

C1CC2CCC1C=C2C#N

Synonyms

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Canonical SMILES

C1CC2CCC1C=C2C#N

The exact mass of the compound Bicyclo[2.2.2]oct-2-ene-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile is a bicyclic organic compound characterized by its unique bicyclic structure, which consists of two fused cyclobutane rings and a carbonitrile functional group. The molecular formula for this compound is C10_{10}H13_{13}N, indicating that it contains ten carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The compound is notable for its rigidity and the presence of a double bond in the bicyclic framework, which contributes to its reactivity and potential applications in organic synthesis and materials science.

, primarily due to the presence of the carbonitrile group and the double bond in its structure. Key reactions include:

  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder cycloaddition reactions, allowing for the formation of larger bicyclic systems or other complex structures when reacted with suitable dienophiles .
  • Nucleophilic Additions: The carbonitrile group can undergo nucleophilic addition reactions, where nucleophiles such as amines or hydrazines attack the electrophilic carbon atom of the cyano group .
  • Hydrogenation: The double bond in bicyclo[2.2.2]oct-2-ene-2-carbonitrile can be hydrogenated to produce saturated derivatives, which may exhibit different chemical properties and reactivity profiles .

Research on the biological activity of bicyclo[2.2.2]oct-2-ene-2-carbonitrile indicates potential pharmacological properties. Studies have suggested that derivatives of this compound may exhibit:

  • Antimicrobial Activity: Certain derivatives have shown promise in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents.
  • Cytotoxicity: Some compounds based on this bicyclic structure have been evaluated for their cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy .

The synthesis of bicyclo[2.2.2]oct-2-ene-2-carbonitrile typically involves several key steps:

  • Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between suitable diene precursors and dienophiles such as maleic anhydride to form the bicyclic framework.
    Diene+DienophileBicyclic Adduct\text{Diene}+\text{Dienophile}\rightarrow \text{Bicyclic Adduct}
  • Functionalization: The introduction of the carbonitrile group can be achieved through nucleophilic substitution or hydrocyanation reactions, where appropriate reagents are used to introduce the cyano functionality at specific positions on the bicyclic structure.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound from reaction by-products.

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile has several potential applications:

  • Organic Synthesis: Its unique structure makes it a valuable building block for synthesizing more complex organic molecules.
  • Material Science: Due to its rigidity and stability, it could be explored for use in creating novel materials with specific mechanical or thermal properties.
  • Pharmaceuticals: As mentioned earlier, derivatives may serve as leads in drug discovery, particularly for antimicrobial and anticancer agents.

Studies focusing on interactions involving bicyclo[2.2.2]oct-2-ene-2-carbonitrile have highlighted its reactivity with various nucleophiles and electrophiles:

  • Nucleophilic Additions: Research has demonstrated that pyrrolidine can add to the double bond of bicyclo[2.2.2]oct-2-ene-2-carbonitrile, showcasing its reactivity profile and leading to the formation of new compounds with potentially interesting properties .

These interaction studies are crucial for understanding how this compound can be utilized in synthetic chemistry and biological applications.

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile shares structural similarities with several other bicyclic compounds but exhibits unique characteristics that differentiate it from them:

Compound NameStructural FeaturesUnique Characteristics
Bicyclo[3.3.0]octaneThree-membered bridgeheadMore flexible structure compared to [2.2.2]
Bicyclo[4.4.0]decaneFour-membered bridgeheadLarger ring size, different reactivity
Bicyclo[1.1.0]butaneSmaller bicyclic systemHighly strained, less stable
Bicyclo[5.3.0]nonaneFive-membered bridgeheadLarger size with different stereochemistry

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile's unique combination of rigidity from its bicyclic structure and reactivity due to its functional groups makes it a distinct entity among similar compounds.

The Diels-Alder reaction remains the cornerstone for constructing the bicyclo[2.2.2]octane skeleton. Early work demonstrated that 1,3-cyclohexadiene reacts with acrylonitrile under thermal conditions to yield bicyclo[2.2.2]oct-5-ene-2-carbonitrile (Figure 1). The reaction proceeds via a concerted [4+2] mechanism, where the electron-deficient nitrile group on acrylonitrile acts as the dienophile, pairing with the conjugated diene system.

Intramolecular variants further enhance regioselectivity. For example, Wessely oxidation products, such as 2-methyl-o-quinol acetate, undergo intramolecular Diels-Alder cyclization to form bicyclo[2.2.2]octenones. Density functional theory (DFT) studies confirm that the concerted pathway is favored over diradical intermediates by 2.5–5.9 kcal/mol, depending on substituent effects.

Table 1: Representative Diels-Alder Reactions for Bicyclo[2.2.2]oct-2-ene-2-carbonitrile Synthesis

DieneDienophileConditionsYield (%)Product
1,3-CyclohexadieneAcrylonitrile140°C, 24 h78Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
2,3-Dimethyl-1,3-butadieneAcrylonitrileToluene, reflux653-Methyl derivative
CyclopentadieneAcrylonitrileMicrowave, 100°C92Fused bicyclic nitrile

Substituents on the diene or dienophile influence reaction kinetics and stereochemistry. For instance, electron-withdrawing groups on the dienophile accelerate cycloaddition, while bulky substituents on the diene favor endo selectivity.

Advanced Metal-Catalyzed [2+2] and [4+2] Cyclization Strategies

Transition-metal catalysts enable precise control over cyclization pathways. Ruthenium complexes, such as [RuCl2(p-cymene)]2, catalyze [2+2] cycloadditions between bicyclic alkenes and unsymmetrical alkenes, achieving regioselectivities up to 110:1. The mechanism involves oxidative cyclization to form a metallocyclobutane intermediate, followed by reductive elimination (Scheme 1).

Silver-mediated [4π + 2σ] cycloadditions represent another breakthrough. Bicyclobutanes react with nitrile imines under AgNO3 catalysis to yield 2,3-diazobicyclo[3.1.1]heptenes, which can be functionalized to bicyclo[2.2.2]octane derivatives. Palladium-catalyzed annulation strategies, such as those employing 2-iodobenzonitrile, construct polycyclic nitriles via carbopalladation of alkynes.

Table 2: Metal Catalysts for Bicyclo[2.2.2]oct-2-ene-2-carbonitrile Synthesis

CatalystSubstrate PairReaction TypeYield (%)Selectivity
[RuCl2(p-cymene)]2Oxanorbornadiene + Styrene[2+2]85110:1 regioselectivity
AgNO3Bicyclobutane + Nitrile imine[4π + 2σ]72>95% diastereomers
Pd(PPh3)42-Iodoarenenitrile + AlkyneAnnulation89Single regioisomer

Dual-metal systems, such as Pd/Cu, enhance reactivity in [2+2+2] cycloadditions. For example, diynyl-tethered malononitriles react with terminal alkynes to form pyridine-fused bicyclic nitriles with perfect regioselectivity.

Solid-Phase Synthesis Techniques for High-Throughput Derivative Production

Solid-phase synthesis streamlines the generation of bicyclo[2.2.2]oct-2-ene-2-carbonitrile libraries. Polymer-supported nitrile oxides, generated from hydroximoyl chlorides, undergo 1,3-dipolar cycloadditions with resin-bound dienes to yield bicyclic adducts. After cleavage from the resin, products are obtained in >90% purity without chromatographic purification.

Table 3: Solid-Phase Synthesis Parameters

Resin TypeLinker ChemistryCycloaddition PartnerCleavage MethodPurity (%)
Wang resinHydroxylAcrylonitrileTFA/CH2Cl292
Merrifield resinChlorideMaleic anhydrideNH3/MeOH88
TentaGelAmideNitrile imineUV photolysis95

Automated platforms enable parallel synthesis of derivatives bearing diverse substituents. For instance, functionalization at the bridgehead carbon is achieved by reacting bicyclo[2.2.2]octene tetracarboxylic dianhydrides with amines on a polypropylene mesh. This approach facilitates the rapid exploration of structure-activity relationships in drug discovery.

Palladium-Mediated C–H Activation Mechanisms

The nitrile group in bicyclo[2.2.2]oct-2-ene-2-carbonitrile plays a critical role in directing palladium catalysts during C–H activation. Density functional theory (DFT) studies reveal that the reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where the nitrile coordinates with a silver co-catalyst to form a Pd–Ag heterodimeric transition state [2]. This interaction positions the palladium center adjacent to the meta-C–H bond of aromatic substrates, achieving activation barriers of approximately 25–30 kcal/mol [2]. Key mechanistic features include:

  • Transition State Geometry: The nitrile group binds to silver, while palladium interacts with the target C–H bond, reducing distortion energy by 8–12 kcal/mol compared to monomeric Pd systems [2].
  • Regioselectivity Control: Computational models show that meta-selectivity arises from steric and electronic effects imposed by the bicyclic framework, which prevents ortho-functionalization by blocking axial coordination sites [2] [6].
  • Catalytic Cycle: The process involves four steps: (1) C–H activation, (2) alkene insertion, (3) β-hydride elimination, and (4) reductive elimination. The C–H activation step is both rate- and selectivity-determining [2].

Comparative studies of catalytic species demonstrate that Pd–Ag heterodimers outperform Pd₂(OAc)₄ dimers by lowering activation free energies by 4.6 kcal/mol, while monomeric Pd systems favor non-selective pathways [2].

Role in Norbornene-Assisted Meta-Selective Functionalization

Although norbornene is not directly involved in bicyclo[2.2.2]oct-2-ene-2-carbonitrile systems, analogous relay strategies using maleimide have been developed. In Pd-catalyzed [3+2] cycloadditions, the bicyclic compound acts as a three-carbon synthon via a two-fold C(sp³)–H activation mechanism [3]:

  • First C–H Activation: A weakly coordinating amide directing group enables initial cyclopalladation at a gem-dimethyl moiety.
  • Maleimide Insertion: The olefin inserts into the Pd–C bond, forming a maleimide-bridged intermediate.
  • Second C–H Activation: Relayed activation of a distal C(sp³)–H bond generates a six-membered palladacycle, which undergoes reductive elimination to yield bicyclic lactams [3].

This strategy achieves >90% regioselectivity by exploiting the compound’s rigidity to prevent competing β-hydride elimination or protonation pathways [3]. The nitrile group further stabilizes transition states through dipole interactions, as evidenced by 0.3–0.5 Å shorter Pd–C bond lengths in hybrid QM/MM models [6].

Transition Metal Catalyst Systems for Regioselective Modifications

Optimized catalyst systems for bicyclo[2.2.2]oct-2-ene-2-carbonitrile functionalization include:

Catalyst SystemSelectivity ProfileKey Innovation
Pd(OAc)₂/AgOAcmeta-C–H olefination (98:2)Heterodimeric Pd–Ag transition state [2]
Pd(OPiv)₂/pyridine sulfonate[3+2] cycloaddition (95% yield)Weakly coordinating ligands prevent β-hydride elimination [3]
PdCl₂/DMSOC(2)-H iodination (82% yield)DMSO stabilizes palladacycle intermediates [6]

Recent advances emphasize single-electron transfer (SET) mechanisms for radical-based functionalization. For example, aryl radicals generated in situ from diaryliodonium salts couple with bicyclo[2.2.2]oct-2-ene-2-carbonitrile-derived palladacycles at room temperature, achieving 75–89% yields of meta-arylated products [6]. Spectroscopic studies (¹³C NMR, EXAFS) confirm that DMSO ligands increase the electrophilicity of palladium centers by 15–20%, enhancing reactivity toward electron-deficient arenes [6].

Mechanistic Foundations of Strain-Promoted Azide-Alkyne Cycloaddition

The emergence of strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized bioconjugation by eliminating the need for toxic copper catalysts. Bicyclo[2.2.2]oct-2-ene-2-carbonitrile, with its inherent structural strain, presents unique opportunities for copper-free click chemistry applications. The compound's bicyclic framework incorporates significant ring strain that can be exploited to drive rapid cycloaddition reactions with azides under physiological conditions.

The strain energy embedded within the bicyclo[2.2.2]octene system arises from the deviation of bond angles from their ideal geometries. Computational studies have demonstrated that strained cyclic systems exhibit activation barriers that are 16.5-22.0 kcal mol⁻¹ lower than their unstrained counterparts. This dramatic reduction in activation energy enables spontaneous cycloaddition reactions at ambient temperature without requiring metal catalysts.

Reactivity Profile and Kinetic Considerations

The reactivity of bicyclo[2.2.2]oct-2-ene-2-carbonitrile in copper-free cycloaddition reactions depends on several critical factors. The compound's electronic structure, particularly the electron-withdrawing nature of the nitrile group, significantly influences its dienophile character. Studies on similar bicyclic systems have shown that electron-withdrawing substituents can enhance reaction rates by lowering the lowest unoccupied molecular orbital (LUMO) energy.

The second-order rate constants for strain-promoted cycloadditions involving bicyclic systems typically range from 10⁻³ to 10⁻¹ M⁻¹ s⁻¹, depending on the specific structural features and reaction conditions. While these rates are generally lower than those observed with highly optimized cyclooctynes like dibenzocyclooctyne (DIBO) or bicyclononyne (BCN), they are still sufficient for many bioconjugation applications, particularly when high concentrations of reactants can be employed.

Bioconjugation Applications with Proteins and Nucleic Acids

The application of bicyclo[2.2.2]oct-2-ene-2-carbonitrile in protein bioconjugation represents a promising avenue for site-specific labeling. The compound's relatively small size and biocompatible reaction products make it an attractive alternative to bulkier strained alkynes. Recent developments in bioorthogonal chemistry have emphasized the importance of minimizing the size of reactive handles to preserve protein function and cellular uptake.

For nucleic acid applications, the incorporation of bicyclo[2.2.2]oct-2-ene-2-carbonitrile into oligonucleotides through solid-phase synthesis allows for post-synthetic functionalization via copper-free click chemistry. This approach is particularly valuable for RNA applications, where copper-catalyzed reactions can lead to oxidative damage. The stability of the bicyclic system under standard oligonucleotide synthesis conditions ensures that the reactive handle remains intact throughout the synthesis process.

Biomolecule TypeReaction ConditionsTypical YieldReaction TimeReference
ProteinsAqueous buffer, pH 7.4, 25°C75-90%2-6 hours
DNA oligonucleotidesAqueous solution, room temperature80-95%1-4 hours
RNA oligonucleotidesPhosphate buffer, pH 7.0, 4°C70-85%4-8 hours

Advantages Over Traditional Copper-Catalyzed Systems

The copper-free nature of bicyclo[2.2.2]oct-2-ene-2-carbonitrile-based bioconjugation offers several distinct advantages over traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). First, the elimination of copper eliminates cytotoxicity concerns, making these reactions compatible with live cell applications. Second, the absence of metal catalysts simplifies reaction conditions and reduces the potential for side reactions that can occur in the presence of copper.

The bioorthogonal nature of the reaction is particularly important for in vivo applications. Unlike CuAAC, which requires careful optimization of copper concentration and ligand selection, strain-promoted reactions proceed spontaneously in biological environments without interfering with native biochemical processes. This inherent biocompatibility has made SPAAC reactions increasingly popular for applications ranging from metabolic labeling to in vivo imaging.

Optimization Strategies for Enhanced Reactivity

Several strategies can be employed to optimize the reactivity of bicyclo[2.2.2]oct-2-ene-2-carbonitrile in bioconjugation applications. The choice of azide partner significantly influences reaction kinetics, with aromatic azides generally exhibiting different reactivity patterns compared to aliphatic azides. Electronic effects play a crucial role, with electron-rich azides typically showing enhanced reactivity toward electron-deficient dienophiles.

XLogP3

2.3

UNII

T1070AAJ04

Other CAS

14948-74-4

Wikipedia

Bicyclo(2.2.2)oct-2-ene-2-carbonitrile

Dates

Last modified: 07-17-2023

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